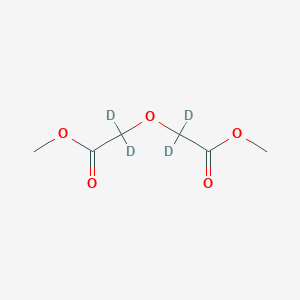

Dimethyl diglycolate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

166.16 g/mol |

IUPAC Name |

methyl 2,2-dideuterio-2-(1,1-dideuterio-2-methoxy-2-oxoethoxy)acetate |

InChI |

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 |

InChI Key |

KUCRTUQUAYLJDC-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)OC)OC([2H])([2H])C(=O)OC |

Canonical SMILES |

COC(=O)COCC(=O)OC |

Synonyms |

Dimethyl Oxydiacetate-d4; Acetic Acid, Oxydi-dimethyl Ester (8CI)-d4; Diglycolic Acid, Dimethyl Ester (6CI,7CI)-d4; Dimethyl 2,2’-Oxybisacetate-d4; Dimethyl 2,2’-Oxydiacetate-d4; _x000B_2,2’-Oxybisacetic Acid-d4 |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl Diglycolate-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diglycolate-d4 is the deuterium-labeled form of dimethyl diglycolate (B8442512) (also known as dimethyl 2,2'-oxydiacetate). As a stable isotope-labeled compound, it serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies. Its primary application is as an internal standard for the accurate and precise measurement of its non-labeled counterpart, dimethyl diglycolate, and potentially other related analytes in complex biological and environmental matrices.

The significance of quantifying diglycolic acid esters stems from the toxicity of their parent compound, diglycolic acid (DGA). DGA is a major and most toxic metabolite of diethylene glycol (DEG), an industrial solvent that has been implicated in numerous mass poisonings.[1][2] The hallmark of DEG poisoning is acute renal failure due to proximal tubular necrosis.[1] Research has demonstrated that DGA is the proximate toxicant responsible for this nephrotoxicity.[1][3] Therefore, the ability to accurately measure levels of diglycolate compounds is crucial for toxicological studies, clinical diagnostics, and pharmacokinetic research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Dimethyl diglycolate and its deuterated analog are presented in Table 1.

| Property | Dimethyl Diglycolate | This compound |

| CAS Number | 7040-23-5 | 1107650-54-3[4] |

| Molecular Formula | C6H10O5 | C6H6D4O5[4] |

| Molecular Weight | 162.14 g/mol | 166.17 g/mol [4] |

| Appearance | Not specified | Green Oil[4] |

| Storage | Not specified | 2-8°C Refrigerator[4] |

| Synonyms | Dimethyl 2,2'-oxydiacetate, Diglycolic acid dimethyl ester | Dimethyl Oxydiacetate-d4, Dimethyl 2,2'-Oxybisacetate-d4[4] |

Synthesis of this compound

Hypothetical Synthesis Workflow

The synthesis can be conceptualized as a two-step process: first, the synthesis of diglycolic acid-d4, followed by its esterification to yield this compound.

References

- 1. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-vivo evidence of nephrotoxicity and altered hepatic function in rats following administration of diglycolic acid, a metabolite of diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to Dimethyl Diglycolate-d4

CAS Number: 1107650-54-3 Chemical Name: Dimethyl 2,2'-oxydiacetate-d4 Molecular Formula: C₆H₆D₄O₅ Molecular Weight: 166.17 g/mol

This technical guide provides an in-depth overview of Dimethyl diglycolate-d4, a deuterated analog of Dimethyl diglycolate (B8442512). This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information, including its synthesis, physical and chemical properties, and applications, with a focus on its role as a monomer in polyester (B1180765) synthesis and as a plasticizer.

Physicochemical Properties

Quantitative data for Dimethyl diglycolate and its deuterated analog are summarized below. Data for the deuterated compound are inferred from the non-labeled counterpart where direct experimental values are unavailable.

| Property | Value (Dimethyl Diglycolate) | Value (this compound) | Reference |

| CAS Number | 7040-23-5 | 1107650-54-3 | [1] |

| Molecular Formula | C₆H₁₀O₅ | C₆H₆D₄O₅ | |

| Molecular Weight | 162.14 g/mol | 166.17 g/mol | |

| Appearance | Colorless liquid or low melting solid | Colorless liquid or low melting solid | [1] |

| Boiling Point | 211.3 °C at 760 mmHg | Not available | |

| Melting Point | Not available | Not available | |

| Density | 1.15 g/cm³ | Not available | |

| Solubility | Soluble in water, methanol (B129727), ethanol, and diethyl ether. | Soluble in water, methanol, ethanol, and diethyl ether. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of diglycolic acid followed by esterification.

Experimental Protocol: Deuteration of Diglycolic Acid

A plausible method for the deuteration of the α-protons of diglycolic acid involves an acid- or base-catalyzed exchange with deuterium (B1214612) oxide (D₂O).

Materials:

-

Diglycolic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, catalyst) or sodium deuteroxide (NaOD in D₂O, catalyst)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diglycolic acid in an excess of deuterium oxide.

-

Add a catalytic amount of DCl or NaOD.

-

Heat the mixture to reflux and maintain for 24-48 hours to allow for H/D exchange.

-

Cool the reaction mixture to room temperature.

-

Remove the D₂O under reduced pressure using a rotary evaporator.

-

To ensure complete exchange, repeat the process of dissolving in fresh D₂O and removing it under vacuum two more times.

-

The resulting diglycolic acid-d4 is dried under high vacuum.

Experimental Protocol: Fischer Esterification

The deuterated diglycolic acid is then esterified with methanol using an acid catalyst.[2]

Materials:

-

Diglycolic acid-d4

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Suspend diglycolic acid-d4 in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet corresponding to the six methyl protons. The signal for the methylene (B1212753) protons, present in the non-deuterated analog, will be absent due to deuterium substitution.

-

¹³C NMR: The carbon-13 NMR spectrum should display three signals: one for the carbonyl carbons, one for the methylene carbons (which may show a triplet due to C-D coupling), and one for the methyl carbons.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the methylene positions.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166.

Gas Chromatography (GC)

Gas chromatography can be employed to assess the purity of the synthesized compound. A suitable method would involve a non-polar or medium-polarity capillary column and a temperature gradient.

Illustrative GC-MS Protocol:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Scan range of m/z 40-300.

Applications

This compound, as a deuterated compound, is a valuable tool in mechanistic studies, metabolic fate studies, and as an internal standard in quantitative analysis. Its primary applications mirror those of its non-labeled counterpart.

Monomer for Polyester Synthesis

Dimethyl diglycolate can be used as a monomer in polycondensation reactions with diols to produce polyesters with an ether linkage in the backbone, which can enhance flexibility and hydrophilicity.

Experimental Protocol: Polycondensation with 1,4-Butanediol (B3395766)

Materials:

-

This compound

-

1,4-Butanediol

-

Titanium(IV) butoxide (catalyst)

-

Antioxidant (e.g., Irganox 1010)

Procedure:

-

Charge the reactor with this compound, 1,4-butanediol (in a slight molar excess), and the antioxidant.

-

Heat the mixture to 150-180 °C under a nitrogen atmosphere with stirring to initiate transesterification, distilling off the methanol-d4 (B120146) byproduct.

-

After the majority of the methanol-d4 has been removed, add the titanium(IV) butoxide catalyst.

-

Gradually increase the temperature to 220-250 °C and slowly reduce the pressure to below 1 Torr to facilitate the removal of excess 1,4-butanediol and drive the polymerization to a high molecular weight.

-

Continue the reaction until the desired melt viscosity is achieved.

-

Extrude the resulting polymer under nitrogen pressure and cool.

Plasticizer for Polymers

Dimethyl diglycolate can act as a plasticizer for various polymers, such as polyvinyl chloride (PVC), to increase their flexibility and processability.

Experimental Protocol: Evaluation of Plasticizer Performance

Materials:

-

PVC resin

-

This compound (plasticizer)

-

Thermal stabilizer (e.g., a mixed metal soap)

-

Lubricant (e.g., stearic acid)

Procedure:

-

Dry the PVC resin at 80 °C for 4 hours.

-

In a two-roll mill or an internal mixer, blend the PVC resin with the thermal stabilizer and lubricant at a temperature of 160-170 °C.

-

Gradually add the this compound plasticizer to the blend and continue mixing until a homogeneous compound is obtained.

-

Sheet out the compounded material and press it into films of a defined thickness using a hydraulic press at 170-180 °C.

-

Characterize the mechanical properties of the plasticized PVC films (e.g., tensile strength, elongation at break, and hardness) according to standard ASTM methods.

-

Evaluate the plasticizer's permanence by measuring weight loss after thermal aging or solvent extraction.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized, isotopically labeled compound with significant potential in scientific research and material science. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, along with detailed experimental protocols and visual workflows to aid researchers in its effective utilization. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community.

References

Technical Guide: Molecular Weight of Dimethyl Diglycolate-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a focused analysis of the molecular weight of Dimethyl Diglycolate-d4, an isotopically labeled variant of Dimethyl Diglycolate. This document outlines the molecular formula, the calculation of its molecular weight, and a direct comparison with its non-labeled counterpart.

Core Compound Information

Dimethyl Diglycolate is an organic compound used as a starting material in the manufacturing of unsaturated polyester (B1180765) resins and plasticizers.[1][2] The isotopically labeled version, this compound, serves as an internal standard in various analytical applications, including mass spectrometry-based studies, where its distinct mass allows for precise quantification of the unlabeled analyte.

Molecular Weight and Formula

The key differentiator for this compound is the substitution of four hydrogen (H) atoms with deuterium (B1214612) (D) atoms. This substitution results in a predictable increase in the overall molecular weight. The quantitative data for both the unlabeled and deuterated compounds are summarized below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Dimethyl Diglycolate | 7040-23-5 | C₆H₁₀O₅ | 162.14 |

| This compound | 1107650-54-3 | C₆H₆D₄O₅ | 166.17 |

Table 1: Comparison of molecular properties for Dimethyl Diglycolate and its deuterated analog. Data sourced from multiple chemical suppliers and databases.[1][2][3][4]

Methodology for Molecular Weight Calculation

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below as an exemplary protocol.

Experimental Protocol: Calculation of Molecular Weight

-

Identify the Molecular Formula: The molecular formula for this compound is C₆H₆D₄O₅.[1]

-

List Constituent Atoms and Counts:

-

Carbon (C): 6 atoms

-

Hydrogen (H): 6 atoms

-

Deuterium (D): 4 atoms

-

Oxygen (O): 5 atoms

-

-

Assign Standard Atomic Weights:

-

Atomic weight of Carbon (C) ≈ 12.011 u

-

Atomic weight of Hydrogen (H) ≈ 1.008 u

-

Atomic weight of Deuterium (D) ≈ 2.014 u

-

Atomic weight of Oxygen (O) ≈ 15.999 u

-

-

Calculate Total Mass for Each Element:

-

Mass from Carbon = 6 * 12.011 u = 72.066 u

-

Mass from Hydrogen = 6 * 1.008 u = 6.048 u

-

Mass from Deuterium = 4 * 2.014 u = 8.056 u

-

Mass from Oxygen = 5 * 15.999 u = 79.995 u

-

-

Sum the Masses:

-

Total Molecular Weight = 72.066 + 6.048 + 8.056 + 79.995 = 166.165 u

-

This calculated value aligns with the reported molecular weight of 166.17 g/mol .[1]

Visualization of Isotopic Substitution

The logical relationship between Dimethyl Diglycolate and its deuterated form, highlighting the isotopic substitution that leads to the change in molecular weight, is depicted in the following diagram.

References

In-Depth Technical Guide: Synthesis and Purification of Dimethyl Diglycolate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of dimethyl diglycolate-d4, a deuterated analog of dimethyl diglycolate. The methodologies detailed herein are based on established chemical principles, primarily the Fischer esterification of diglycolic acid-d4 with methanol-d4 (B120146). This document offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in the preparation of this isotopically labeled compound.

Overview

This compound (C₆H₆D₄O₅) is a stable isotope-labeled version of dimethyl diglycolate, where four hydrogen atoms on the carbon atoms adjacent to the ether linkage have been replaced with deuterium. This isotopic labeling is valuable in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The synthesis primarily involves the acid-catalyzed esterification of diglycolic acid-d4 with deuterated methanol.

Chemical Structure:

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the Fischer esterification of diglycolic acid-d4 with methanol-d4, using a strong acid as a catalyst.[1] This equilibrium reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.[2]

Starting Materials and Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Diglycolic acid-d4 | 1032504-39-4 | C₄H₂D₄O₅ | 138.11 | Deuterated starting material. |

| Methanol-d4 | 811-98-3 | CD₄O | 36.07 | Deuterated reagent and solvent. |

| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst. |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 / 7757-82-6 | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | Drying agent. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent. |

Experimental Protocol: Fischer Esterification

This protocol is based on general procedures for Fischer esterification of dicarboxylic acids and should be adapted and optimized for the specific deuterated reagents.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diglycolic acid-d4 (1.0 eq) in an excess of methanol-d4 (e.g., 10-20 eq), which acts as both reagent and solvent.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol-d4) and maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers.

-

Neutralization: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted diglycolic acid-d4. This step may cause gas evolution (CO₂), so vent the separatory funnel frequently.[4]

-

Final Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

References

Dimethyl Diglycolate-d4: A Technical Safety Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Dimethyl diglycolate-d4 (CAS No. 1107650-54-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for the deuterated compound, this guide incorporates data from its non-deuterated analog, Dimethyl diglycolate (B8442512) (CAS No. 7040-23-5), and structurally similar compounds to provide a thorough safety assessment. This approach is consistent with regulatory precedents where data from non-deuterated compounds can support the safety evaluation of their deuterated counterparts[1].

Chemical and Physical Properties

Quantitative data for both this compound and its non-deuterated analog are summarized below. The physical properties of the deuterated compound are expected to be very similar to the non-deuterated form.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1107650-54-3 | Pharmaffiliates |

| Molecular Formula | C6H6D4O5 | Pharmaffiliates |

| Molecular Weight | 166.17 g/mol | Pharmaffiliates |

| Appearance | Green Oil | Pharmaffiliates |

| Storage | 2-8°C, Refrigerator | Pharmaffiliates |

| Solubility | Chloroform, Dichloromethane, DMSO | Coompo |

Table 2: Physical and Chemical Properties of Dimethyl Diglycolate (Non-Deuterated Analog)

| Property | Value | Source |

| CAS Number | 7040-23-5 | LookChem |

| Molecular Formula | C6H10O5 | LookChem[2] |

| Molecular Weight | 162.14 g/mol | LookChem[2] |

| Melting Point | 36 °C | LookChem[2] |

| Boiling Point | 211.3 °C at 760 mmHg | LookChem[2] |

| Flash Point | 84.1 °C | LookChem[2] |

| Density | 1.15 g/cm³ | LookChem[2] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol (B129727) | LookChem[2] |

Hazard Identification and Precautionary Measures

A complete hazard profile for this compound is not available. However, based on the data for the structurally similar compound Diethylene glycol dimethyl ether (diglyme), the following hazards should be anticipated.

Table 3: Potential Hazards and Recommended Precautions

| Hazard | Description | Recommended Precautions |

| Flammability | Combustible liquid. Vapors may form explosive mixtures with air upon intense heating. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[3] |

| Peroxide Formation | May form explosive peroxides upon storage, especially in the presence of air and light. | Store in a tightly closed container under an inert atmosphere. Test for peroxides periodically after opening.[3] |

| Reproductive Toxicity | Based on analog data (diglyme), may damage fertility or the unborn child.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves and clothing.[3] |

| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard methodologies for key safety-related experiments are described below.

Flash Point Determination (Closed-Cup Method)

A common method for determining the flash point of a combustible liquid is the Pensky-Martens closed-cup test (e.g., ASTM D93).

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a tightly fitting lid, a stirrer, and a means of heating the sample at a controlled rate. The lid has ports for a thermometer and an ignition source.

-

Procedure:

-

The sample is placed in the test cup to a specified level.

-

The lid is secured, and the sample is heated and stirred at a specified rate.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Peroxide Detection in Ethers

A qualitative method for detecting peroxides in a substance like this compound involves the use of potassium iodide (KI).

-

Materials: The ether to be tested, a freshly prepared 10% aqueous potassium iodide solution, and starch paper.

-

Procedure:

-

Add 1 ml of the 10% KI solution to 10 ml of the ether in a closed container.

-

Shake the mixture vigorously for one minute.

-

The presence of peroxides is indicated by the formation of a yellow to brown color due to the oxidation of iodide to iodine.

-

The color can be enhanced by adding a drop of starch solution, which will turn blue-black in the presence of iodine.

-

Toxicological Profile and Potential Signaling Pathways

Specific toxicological studies on this compound are lacking. However, the toxicity of the structurally related Diethylene glycol is well-documented. Diethylene glycol is metabolized to diglycolic acid, which is responsible for its nephrotoxicity[5]. It is plausible that Dimethyl diglycolate is hydrolyzed in vivo to methanol and diglycolic acid.

Potential Metabolic Pathway

Caption: Proposed metabolic activation of this compound.

The primary toxicological concern is the potential for kidney damage mediated by diglycolic acid. Studies have shown that diglycolic acid can cause mitochondrial dysfunction[5].

Safety Assessment Workflow

The following diagram illustrates a logical workflow for the safety and handling of this compound, leveraging data from its non-deuterated analog.

Safety Assessment Workflow Diagram

Caption: Workflow for safety assessment of a deuterated compound.

Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mist.

-

Keep away from ignition sources.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

Storage:

-

Store in a cool, dry, well-ventilated place at 2-8°C.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Protect from light and moisture.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet. Researchers should always consult the most up-to-date SDS for any chemical before use and perform their own risk assessment.

References

Technical Guide: Physical Properties of Dimethyl Diglycolate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Dimethyl diglycolate-d4 (CAS No: 1107650-54-3).[1] Due to the limited availability of experimental data for the deuterated form, this guide also includes data for its non-deuterated analogue, Dimethyl diglycolate (B8442512) (CAS No: 7040-23-5), for comparative purposes.[2][3]

Core Physical and Chemical Properties

This compound is the deuterated form of Dimethyl diglycolate, an organic compound used as a starting material in the manufacturing of unsaturated polyester (B1180765) resins and plasticizers.[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated form.

Quantitative Data Summary

The following table summarizes the key physical property data available for both this compound and Dimethyl diglycolate. It is important to note that some of the data for the non-deuterated form are estimates.

| Property | This compound | Dimethyl Diglycolate |

| CAS Number | 1107650-54-3[1] | 7040-23-5[2][3] |

| Molecular Formula | C₆H₆D₄O₅[1] | C₆H₁₀O₅[3] |

| Molecular Weight | 166.17 g/mol [1] | 162.14 g/mol [2][3] |

| Appearance | Green Oil[1] | Not specified |

| Melting Point | Not specified | 36 °C / Not Available |

| Boiling Point | Not specified | 211.3 °C at 760 mmHg / 208.81 °C (estimate) |

| Density | Not specified | 1.15 g/cm³ / 1.2132 (estimate) |

| Solubility | Not specified | Soluble in DCM, Ethyl Acetate, Methanol |

| Flash Point | Not specified | 84.1 °C |

| Refractive Index | Not specified | 1.4230 (estimate) |

| Storage | 2-8°C Refrigerator[1] | Not specified |

| Shipping Conditions | Ambient[1] | Not specified |

Experimental Protocols

Generally, the determination of these physical properties would follow standard laboratory procedures:

-

Melting and Boiling Points: Determined using a melting point apparatus or by distillation for the boiling point, respectively. These are fundamental techniques in the physical characterization of chemical substances.

-

Density: Can be measured using a pycnometer or a hydrometer.

-

Solubility: Assessed by dissolving a known amount of the substance in various solvents and observing its dissolution behavior.

-

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of the deuterated compound.

Applications and Synthesis Workflow

The primary application of isotope-labelled Dimethyl Diglycolate is as a starting material in the synthesis of unsaturated polyester resins and plasticizers.[1] The workflow for this application can be conceptually illustrated as follows:

Caption: Synthetic pathway from this compound to final products.

This guide provides a summary of the currently available information on the physical properties of this compound. For further in-depth analysis, it is recommended to consult the direct suppliers of this compound or perform experimental determination of the desired properties.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dimethyl Diglycolate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimethyl diglycolate (B8442512) in human plasma. The method utilizes a stable isotope-labeled internal standard, Dimethyl diglycolate-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and toxicological research. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for reliable quantification of Dimethyl diglycolate in a complex biological matrix.

Introduction

Dimethyl diglycolate is the dimethyl ester of diglycolic acid. Diglycolic acid is a known nephrotoxic metabolite of diethylene glycol, a compound that has been implicated in numerous poisoning incidents worldwide.[1][2] The toxicity of diglycolic acid is linked to its ability to induce necrosis in human proximal tubule cells and cause mitochondrial dysfunction.[1][2] Therefore, the ability to accurately quantify Dimethyl diglycolate and its parent acid in biological matrices is crucial for toxicological studies and for understanding the metabolism and toxicokinetics of diethylene glycol and its esters.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative LC-MS/MS analysis, as they exhibit nearly identical chemical and physical properties to the analyte of interest.[3] This allows for effective correction of variations that can occur during sample preparation, chromatography, and ionization.[3][4] This application note details a validated LC-MS/MS method employing this compound as an internal standard for the precise and accurate quantification of Dimethyl diglycolate in human plasma.

Experimental Protocols

Materials and Reagents

-

Dimethyl diglycolate (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Trichloroacetic acid (TCA)

Standard Solutions and Quality Control Samples

Stock solutions of Dimethyl diglycolate and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards were prepared by spiking drug-free human plasma with the working standard solutions to achieve concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were independently prepared in drug-free human plasma at low, medium, and high concentrations (3, 300, and 800 ng/mL). A working internal standard solution of this compound was prepared at 100 ng/mL in methanol.

Sample Preparation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

-

Add 300 µL of 10% (w/v) trichloroacetic acid in acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dimethyl diglycolate: Precursor ion (m/z) 163.05 -> Product ion (m/z) 103.1

-

This compound: Precursor ion (m/z) 167.08 -> Product ion (m/z) 107.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Dimethyl diglycolate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured the reliability of the results.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[5] The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) greater than 0.99.

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (%RE) was within ±15%.[6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was determined to be 0.5 ng/mL, and the LOQ was 1 ng/mL.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

Table 1: Linearity and Limits of the Assay.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |

| Low QC | 3 | 6.8 | -4.2 | 8.5 | -5.1 |

| Mid QC | 300 | 4.1 | 2.5 | 5.3 | 1.9 |

| High QC | 800 | 3.5 | 1.8 | 4.9 | 2.3 |

Table 2: Precision and Accuracy of the Method.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Dimethyl diglycolate.

Caption: Metabolic pathway of Diethylene Glycol to the toxic metabolite, Diglycolic Acid.

Conclusion

A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Dimethyl diglycolate in human plasma has been developed and validated. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the method. This method is well-suited for application in toxicological research and clinical studies investigating exposure to diethylene glycol and its derivatives.

References

- 1. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. nebiolab.com [nebiolab.com]

- 5. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dimethyl Diglycolate in Aqueous Samples using Dimethyl Diglycolate-d4 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dimethyl Diglycolate (DMDG) in aqueous matrices using a stable isotope-labeled internal standard, Dimethyl Diglycolate-d4 (DMDG-d4), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Dimethyl Diglycolate (DMDG) is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable quantification of DMDG in process samples or environmental matrices is crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. The use of a stable isotope-labeled internal standard, such as this compound (DMDG-d4), is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and instrument response. This application note outlines a comprehensive and robust GC-MS method for the determination of DMDG in aqueous samples.

Experimental

Materials and Reagents

-

Dimethyl Diglycolate (CAS: 7040-23-5)

-

This compound (CAS: 1107650-54-3)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Sodium Chloride (NaCl), analytical grade

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), analytical grade

-

Deionized water

-

Methanol, HPLC grade

Standard and Sample Preparation

2.2.1. Stock Solutions

-

DMDG Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dimethyl Diglycolate and dissolve in 10 mL of methanol.

-

DMDG-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

2.2.2. Working Standard Solutions

Prepare a series of calibration standards by serial dilution of the DMDG stock solution with deionized water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2.2.3. Sample Preparation

-

To a 10 mL screw-cap vial, add 1 mL of the aqueous sample or calibration standard.

-

Spike with 10 µL of a 10 µg/mL working solution of DMDG-d4 (final concentration of 0.1 µg/mL).

-

Add 0.5 g of NaCl and vortex to dissolve.

-

Add 2 mL of dichloromethane (DCM).

-

Cap the vial and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Injector: Split/Splitless injector

-

Autosampler: Agilent 7693A or equivalent

Table 1: GC-MS Method Parameters

| Parameter | Value |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temp. | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 15 °C/min to 220 °C (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectrometry - Selected Ion Monitoring (SIM)

The mass spectrum of Dimethyl Diglycolate is characterized by key fragment ions. Based on the structure (CH₃OOC-CH₂-O-CH₂-COOCH₃), expected fragments include those from the loss of a methoxy (B1213986) group (-OCH₃, m/z 131), and cleavage of the ether bond. For this compound, a corresponding mass shift is observed.

Table 2: SIM Ions for Dimethyl Diglycolate and this compound

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Dimethyl Diglycolate (DMDG) | 131 | 103 |

| This compound (IS) | 135 | 107 |

Results and Discussion

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of the DMDG quantifier ion to the DMDG-d4 quantifier ion against the concentration of DMDG. The method demonstrated excellent linearity over the concentration range of 0.1 to 100 µg/mL.

Table 3: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 0.1 - 100 µg/mL |

| Regression Equation | y = 1.234x + 0.005 |

| Correlation Coefficient (r²) | > 0.998 |

Method Validation

The method was validated for its limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 4: Method Validation Summary

| Parameter | Result |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (Recovery %) | 95 - 105% |

| Precision (RSD %) | < 5% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Dimethyl Diglycolate.

Caption: Logical relationship of internal standard-based quantification.

Conclusion

This application note presents a reliable and robust GC-MS method for the quantitative analysis of Dimethyl Diglycolate in aqueous samples. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The method is characterized by a wide linear range, low limits of detection and quantification, and excellent recovery. This protocol is well-suited for routine analysis in quality control laboratories and for research applications requiring accurate determination of Dimethyl Diglycolate.

Application Notes & Protocols for Quantitative Bioanalysis using Dimethyl Diglycolate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dimethyl diglycolate-d4 (DMDG-d4), a deuterated analog of Dimethyl diglycolate, serves as an excellent internal standard for the quantification of small polar molecules, particularly those with similar chemical structures or chromatographic behavior. Its use helps to correct for variability in sample preparation, matrix effects, and instrument response.

These application notes provide a detailed protocol for the use of this compound as an internal standard in a hypothetical quantitative bioanalytical method for a small polar analyte in human plasma.

Hypothetical Application: Quantification of "Analyte X" in Human Plasma

For the purpose of this protocol, we will consider the quantification of a hypothetical small polar drug, "Analyte X," which is structurally analogous to Dimethyl diglycolate.

Analyte X Chemical Structure: (Hypothetical) A small molecule containing ester and ether functionalities.

Internal Standard: this compound (DMDG-d4)

Experimental Protocols

Materials and Reagents

-

Analyte X: Reference standard of known purity.

-

Internal Standard: this compound (DMDG-d4), >98% isotopic purity.

-

Control Human Plasma: K2EDTA as anticoagulant, sourced from a certified vendor.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.

-

Reagents: Formic acid (FA), Ammonium acetate (B1210297) - LC-MS grade.

-

Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges suitable for polar analytes.

Stock and Working Solutions Preparation

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of Methanol.

-

DMDG-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DMDG-d4 in 10 mL of Methanol.

-

Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) Methanol:Water to create calibration standards and quality control (QC) samples.

-

DMDG-d4 Working Solution (100 ng/mL): Dilute the DMDG-d4 stock solution in 50:50 (v/v) Methanol:Water.

Sample Preparation: Solid Phase Extraction (SPE)

The following workflow outlines the sample preparation procedure.

Method Development for Assays Using Dimethyl Diglycolate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dimethyl diglycolate-d4 (DMDG-d4) is the deuterated analog of dimethyl diglycolate (B8442512). Due to its chemical and physical similarity to the non-labeled compound, it is an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). This technique is widely used in pharmaceutical and clinical research for the accurate quantification of analytes in complex biological matrices. The use of a stable isotope-labeled internal standard like DMDG-d4 corrects for variability in sample preparation and instrument response, leading to high precision and accuracy.[1][2][3][4]

This document provides detailed protocols for the quantification of dimethyl diglycolate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (dimethyl diglycolate). The labeled and unlabeled compounds are chemically identical and thus behave similarly during sample extraction, derivatization, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined.[2][3][4]

Experimental Protocols

1. Quantification of Dimethyl Diglycolate in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of dimethyl diglycolate in human plasma using this compound as an internal standard.

a. Materials and Reagents

-

Dimethyl diglycolate (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized and filtered

-

Human plasma (blank)

b. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dimethyl diglycolate: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined experimentally)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined experimentally, typically +4 Da compared to the analyte)

-

2. Quantification of Dimethyl Diglycolate in Urine by GC-MS

This protocol outlines a method for the quantification of dimethyl diglycolate in urine using this compound as an internal standard, following derivatization.

a. Materials and Reagents

-

Dimethyl diglycolate (analyte)

-

This compound (internal standard)

-

Urine (blank)

-

Ethyl acetate (B1210297), GC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270), anhydrous

b. Sample Preparation and Derivatization

-

To 200 µL of urine, add 20 µL of this compound internal standard solution (5 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes to perform derivatization.

-

Cool to room temperature and inject 1 µL into the GC-MS.

c. GC-MS Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (as TMS derivatives):

-

Dimethyl diglycolate-TMS: Specific m/z to be determined experimentally

-

This compound-TMS: Specific m/z to be determined experimentally (typically +4 Da compared to the analyte derivative)

-

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85-95% |

Table 2: GC-MS Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.992 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |

| Intra-day Precision (%CV) | < 12% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 18% |

| Recovery | 80-90% |

Visualizations

Caption: General workflow for the quantification of Dimethyl Diglycolate.

References

- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 2. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Dimethyl Adipate in Aqueous Samples using Dimethyl Diglycolate-d4 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl adipate (B1204190) is a diester used as a plasticizer, a solvent in chemical synthesis, and in various industrial applications. Monitoring its presence in aqueous environments is crucial for environmental and safety assessments. This application note describes a robust and sensitive method for the quantitative analysis of dimethyl adipate in water samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, Dimethyl diglycolate-d4 is employed as an internal standard. Its structural similarity to dimethyl adipate makes it an ideal choice to compensate for variations during sample preparation and analysis.

Principle

This method involves the extraction of dimethyl adipate from aqueous samples using a liquid-liquid extraction (LLE) procedure with dichloromethane (B109758). A known amount of this compound is added to each sample prior to extraction to serve as an internal standard. The organic extract is then concentrated and analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Dichloromethane (DCM, HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade)

-

Standards: Dimethyl adipate (99% purity), this compound (98% purity)

-

Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663) (analytical grade)

-

Deionized water

-

Glassware: 100 mL separatory funnels, 15 mL conical centrifuge tubes, GC vials with PTFE-lined caps

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

2. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of dimethyl adipate and dissolve in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 2.0 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 1 µg/mL of this compound.

3. Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Measure 50 mL of the aqueous sample into a 100 mL separatory funnel.

-

Spike the sample with 50 µL of the 100 µg/mL this compound internal standard stock solution.

-

Add 10 g of sodium chloride to the funnel and shake to dissolve. This increases the ionic strength of the aqueous phase and improves extraction efficiency.

-

Add 20 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer into a 50 mL beaker containing anhydrous sodium sulfate to remove residual water.

-

Repeat the extraction of the aqueous phase with a fresh 20 mL portion of dichloromethane.

-

Combine the organic extracts.

-

Gently evaporate the combined extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 220°C at 15°C/min, then ramp to 280°C at 20°C/min, hold for 3 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Dimethyl adipate | m/z 143 (quantifier), 111, 174 (qualifiers) |

| This compound | m/z 106 (quantifier), 78, 136 (qualifiers) |

Data Presentation

The performance of this method was evaluated for linearity, recovery, and precision. The results are summarized in the tables below.

Table 1: Linearity of Dimethyl Adipate

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.05 | 0.048 |

| 0.1 | 0.102 |

| 0.5 | 0.515 |

| 1.0 | 1.03 |

| 2.0 | 2.08 |

| Correlation Coefficient (r²) | >0.998 |

Table 2: Recovery and Precision Data

| Spiked Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, n=6) (%) |

| 0.1 | 95.2 | 5.8 |

| 0.5 | 98.7 | 3.2 |

| 1.5 | 101.5 | 2.1 |

Diagrams

Caption: Experimental workflow for the quantification of Dimethyl Adipate.

The described GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of dimethyl adipate in aqueous samples. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine monitoring and research applications. The use of a deuterated internal standard is critical for minimizing variability and ensuring high-quality data.

Determining the Optimal Concentration of Dimethyl diglycolate-d4 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the optimal concentration of Dimethyl diglycolate-d4 for its use as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined herein are designed to ensure accuracy, precision, and robustness in analytical data.

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled form of Dimethyl 2,2'-oxydiacetate.[1] As a stable isotope-labeled internal standard, it is an ideal choice for quantitative analysis. Its chemical and physical properties are nearly identical to the corresponding unlabeled analyte, allowing it to co-elute and experience similar ionization effects in mass spectrometry.[2][3] This mimicry enables it to effectively compensate for variations during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantification.[1][4] The key to its successful implementation lies in the determination of its optimal concentration, which should be consistent across all samples, including calibrators, quality controls, and unknowns.[3][5]

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dimethyl Oxydiacetate-d4; Acetic Acid, Oxydi-, dimethyl ester-d4 |

| CAS Number | 1107650-54-3 |

| Molecular Formula | C6H6D4O5 |

| Molecular Weight | 166.17 g/mol |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. |

Experimental Protocol: Determining Optimal Concentration

The following protocol outlines a systematic approach to determine the optimal concentration of this compound for a given analytical method. This procedure is adaptable for both GC-MS and LC-MS applications.

Materials and Reagents

-

This compound (high purity, ≥99%)

-

Unlabeled Dimethyl diglycolate (B8442512) (analyte)

-

HPLC or GC-grade solvents (e.g., Methanol, Acetonitrile, Water)

-

Blank matrix (e.g., plasma, urine, environmental sample extract)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical instrument (LC-MS/MS or GC-MS)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of unlabeled Dimethyl diglycolate in a suitable solvent to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.

-

Analyte Working Solutions (Calibration Standards): Prepare a series of analyte working solutions by serially diluting the analyte stock solution to cover the expected concentration range of the assay (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solutions: Prepare a minimum of three different concentrations for the this compound working solutions. A general guideline is to select concentrations that are low, medium, and high relative to the expected analyte concentration range. For example:

-

IS-Low: 10 ng/mL

-

IS-Mid: 50 ng/mL

-

IS-High: 250 ng/mL

-

Experimental Procedure

-

Preparation of Calibration Curves: For each of the three this compound working solutions (IS-Low, IS-Mid, IS-High), prepare a full set of calibration standards. To do this, spike a fixed volume of each IS working solution into a set of blank matrix aliquots. Then, add varying amounts of the analyte working solutions to create a calibration curve.

-

Sample Analysis: Analyze all prepared calibration standards using the established LC-MS or GC-MS method.

-

Data Evaluation: For each of the three calibration curves (one for each IS concentration), plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.

Data Analysis and Optimal Concentration Selection

The optimal concentration of this compound is the one that yields the best analytical performance. Evaluate the data based on the following criteria:

-

Linearity (R²): The calibration curve should have a coefficient of determination (R²) close to 1.000.

-

Precision (%RSD): The relative standard deviation of the internal standard peak area should be low (typically <15%) across all calibration points.

-

Signal Intensity: The signal of the internal standard should be sufficiently high to ensure good peak shape and signal-to-noise ratio, but not so high that it causes detector saturation. A common guideline is for the IS response to be approximately 50% of the response of the highest calibration standard.[5]

Table 1: Hypothetical Data for Optimal IS Concentration Selection

| IS Concentration | Linearity (R²) | Average IS Peak Area %RSD | Signal-to-Noise (at LLOQ) | Recommendation |

| 10 ng/mL (IS-Low) | 0.9985 | 12.5% | 15 | Good, but potential for lower precision. |

| 50 ng/mL (IS-Mid) | 0.9998 | 4.2% | 50 | Optimal. Excellent linearity and precision. |

| 250 ng/mL (IS-High) | 0.9970 | 3.5% | >100 | Potential for ion suppression of the analyte. |

Based on the hypothetical data in Table 1, the 50 ng/mL concentration for this compound would be selected as optimal due to its superior linearity and precision.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the optimal concentration of this compound.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 4. nebiolab.com [nebiolab.com]

- 5. benchchem.com [benchchem.com]

Application Note: High-Throughput Quantification of Dimethyl Diglycolate in Human Plasma by LC-MS/MS for Pharmacokinetic Analysis

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Dimethyl diglycolate (B8442512) (DMDG) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Dimethyl diglycolate-d4 (DMDG-d4), is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic analysis in clinical and preclinical studies. All validation parameters meet the requirements of international guidelines for bioanalytical method validation.

Introduction

Dimethyl diglycolate, also known as diethylene glycol dimethyl ether (diglyme), is an organic solvent with various industrial applications.[1][2][3] Due to its potential for human exposure, it is crucial to understand its pharmacokinetic profile. The toxicity of diglyme (B29089) is linked to its metabolites, including 2-methoxyethoxyacetic acid and the more toxic 2-methoxyacetic acid.[1][4] Accurate quantification of the parent compound in biological matrices is essential for assessing absorption, distribution, metabolism, and excretion (ADME).

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry for bioanalysis.[5] A deuterated IS, such as this compound, is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.[5][6] This co-elution and analogous behavior are critical for compensating for matrix effects, variations in extraction recovery, and instrument response, thereby enhancing the robustness and reliability of the data.[5][7][8]

This application note provides a detailed protocol for the extraction and quantification of DMDG in human plasma using DMDG-d4 as the internal standard, followed by LC-MS/MS analysis.

Experimental Workflow

A graphical representation of the bioanalytical workflow is provided below.

Caption: Bioanalytical workflow for the quantification of Dimethyl diglycolate.

Materials and Reagents

-

Analytes: Dimethyl diglycolate (CAS: 7040-23-5), this compound (CAS: 1107650-54-3)

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (deionized, 18 MΩ·cm)

-

Reagents: Formic acid (LC-MS grade)

-

Biological Matrix: Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Dimethyl diglycolate and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Dimethyl diglycolate stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS working solution (DMDG-d4) to each tube and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

-

Liquid Chromatography Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.0 min: 5% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 5% B

-

2.6-3.5 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dimethyl diglycolate: Q1: 163.1 -> Q3: 103.1

-

This compound: Q1: 167.1 -> Q3: 107.1

-

-

Key Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 550 °C

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

-

Data Presentation

The following tables summarize the quantitative performance of the method.

Table 1: Calibration Curve for Dimethyl Diglycolate in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

| 1.0 | 0.012 | 102.5 | 6.8 |

| 2.5 | 0.031 | 98.9 | 5.2 |

| 5.0 | 0.062 | 101.1 | 4.1 |

| 10.0 | 0.125 | 99.5 | 3.5 |

| 50.0 | 0.618 | 100.8 | 2.1 |

| 100.0 | 1.245 | 100.2 | 1.8 |

| 500.0 | 6.210 | 99.7 | 2.5 |

| 1000.0 | 12.485 | 99.1 | 3.2 |

Calibration model: Linear regression with 1/x² weighting, r² > 0.998

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 1.03 | 103.0 | 7.2 | 8.5 |

| Low | 3.0 | 2.95 | 98.3 | 5.8 | 6.4 |

| Medium | 80.0 | 81.2 | 101.5 | 3.1 | 4.2 |

| High | 800.0 | 790.4 | 98.8 | 2.7 | 3.9 |

LLOQ: Lower Limit of Quantification

The Role of Deuterated Internal Standards

The use of a deuterated internal standard like DMDG-d4 is fundamental to achieving reliable bioanalytical results. The diagram below illustrates the principle.

Caption: Principle of compensation using a deuterated internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of Dimethyl diglycolate in human plasma. The incorporation of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variabilities in the analytical process. This method is well-suited for pharmacokinetic studies and other applications requiring reliable bioanalysis of Dimethyl diglycolate.

References

- 1. Diethylene Glycol Dimethyl Ether (CICADS 41, 2002) [inchem.org]

- 2. Details for: Diethylene glycol dimethyl ether. › FNPH LIBRARY catalog [library.fnph.edu.bt]

- 3. Diglyme - Wikipedia [en.wikipedia.org]

- 4. series.publisso.de [series.publisso.de]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. texilajournal.com [texilajournal.com]

Application Notes and Protocols for Dimethyl Diglycolate-d4 Internal Standard Spiking

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the proper spiking procedure for Dimethyl diglycolate-d4 (DMDG-d4), a deuterated internal standard used for the accurate quantification of its unlabeled counterpart, Dimethyl diglycolate (B8442512) (DMDG), in various biological and environmental matrices. The use of a stable isotope-labeled internal standard like DMDG-d4 is a cornerstone of robust analytical methodologies, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS), as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1][2][3]

Overview of the Internal Standard Spiking Procedure

The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples.[2] this compound serves as an ideal internal standard for Dimethyl diglycolate because it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, yet it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the precise calculation of the analyte concentration based on the response ratio of the analyte to the internal standard.

Experimental Protocols

This section details the step-by-step procedures for the preparation and use of a this compound internal standard spiking solution.

Materials and Reagents

-

This compound (CAS No: 1107650-54-3)[4]

-

Dimethyl diglycolate (analyte)

-

Methanol (B129727) (LC-MS grade) or other suitable organic solvent

-

Volumetric flasks (Class A)

-

Calibrated pipettes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Preparation of Internal Standard Stock and Spiking Solutions